Disulfamide mechanism of action in cancer cells
Disulfamide mechanism of action in cancer cells
An In-depth Technical Guide on the Mechanism of Action of Disulfiram in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disulfiram (DSF), a drug historically used for the treatment of alcoholism, has garnered significant attention for its potent anticancer properties, particularly when administered in complex with copper (DSF/Cu). This technical guide delineates the multifaceted mechanism of action of disulfiram in cancer cells. The primary modes of action include the inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in cancer stem cell survival and therapy resistance; the induction of proteasome inhibition, leading to an accumulation of ubiquitinated proteins and endoplasmic reticulum stress; and the generation of reactive oxygen species (ROS), which triggers oxidative stress and subsequent apoptotic cell death. Furthermore, this document details the modulatory effects of disulfiram on critical cellular signaling pathways, such as NF-κB and JNK, and its ability to impair DNA repair mechanisms, thereby sensitizing cancer cells to conventional therapies. This guide provides a comprehensive overview of the molecular underpinnings of disulfiram's anticancer activity to inform further research and drug development efforts.
Introduction
The repurposing of existing drugs for oncological indications presents a promising strategy to accelerate the development of novel cancer therapies.[1] Disulfiram (tetraethylthiuram disulfide) is an FDA-approved drug for the treatment of chronic alcoholism.[2] A growing body of preclinical and clinical evidence has demonstrated its efficacy against a wide range of malignancies, including breast, prostate, lung, and glioblastoma.[1][3][4] The anticancer activity of disulfiram is profoundly enhanced by the presence of copper, with the DSF/Cu complex being the primary bioactive agent.[5][6] This guide provides a detailed examination of the molecular mechanisms through which disulfiram exerts its cytotoxic effects on cancer cells.
Core Mechanisms of Action
Aldehyde Dehydrogenase (ALDH) Inhibition
Disulfiram is a potent and irreversible inhibitor of aldehyde dehydrogenase (ALDH).[3][7] The ALDH enzyme family, particularly isoforms like ALDH1A1 and ALDH1A3, are frequently overexpressed in cancer stem cells (CSCs) and are associated with resistance to chemotherapy and radiation.[8][9][10] By inhibiting ALDH, disulfiram can selectively target this resilient cancer cell subpopulation, thereby preventing tumor recurrence and metastasis.[1][2] Inhibition of ALDH leads to the accumulation of toxic aldehydes within the cell, contributing to DNA damage and apoptosis.[11]
Proteasome Inhibition
The disulfiram-copper complex is a potent inhibitor of the 26S proteasome, the cellular machinery responsible for the degradation of ubiquitinated proteins.[1][7][12] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, triggering the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately culminating in apoptosis.[13] A key molecular target of the DSF/Cu complex is the p97-NPL4 pathway, which is essential for the processing of proteins for proteasomal degradation.[7][14] This inhibitory effect on the proteasome is more pronounced in cancer cells, which often exhibit higher proteasome activity compared to normal cells.[12]
Induction of Reactive Oxygen Species (ROS)
The DSF/Cu complex catalyzes the production of reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), within cancer cells.[15][16][17] This occurs through a series of redox cycling reactions involving copper ions.[16][17] The resulting increase in intracellular ROS levels overwhelms the cellular antioxidant capacity, leading to oxidative stress.[18] This oxidative stress damages cellular components, including lipids, proteins, and DNA, and activates signaling pathways that lead to programmed cell death.[15][19] The pro-oxidant effect of DSF/Cu is a central component of its anticancer activity.[17]
Modulation of Cellular Signaling Pathways
Disulfiram and its copper complex modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival, and its aberrant activation is common in many cancers.[14] The DSF/Cu complex has been shown to inhibit the NF-κB pathway.[14][20] This inhibition is, in part, a consequence of proteasome inhibition, which prevents the degradation of IκBα, the natural inhibitor of NF-κB.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is typically activated in response to cellular stress, including oxidative stress.[14] Treatment with DSF/Cu has been shown to activate the JNK pathway, leading to the phosphorylation of c-Jun and the induction of apoptosis.[14][21]
Induction of Apoptosis
Disulfiram, particularly in the presence of copper, is a potent inducer of apoptosis in cancer cells.[1][13] Apoptosis is triggered through both the extrinsic and intrinsic pathways.
-
Extrinsic Pathway: The DSF/Cu complex can activate the extrinsic apoptotic pathway, which is initiated by the activation of death receptors on the cell surface, leading to the cleavage and activation of caspase-8.[19]
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Intrinsic Pathway: The induction of ROS and mitochondrial membrane potential disruption by DSF/Cu activates the intrinsic, or mitochondrial, pathway of apoptosis.[6][18] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.
DNA Damage and Repair Inhibition
The accumulation of intracellular aldehydes due to ALDH inhibition and the generation of ROS by the DSF/Cu complex can cause significant DNA damage, including double-strand breaks.[11] Furthermore, DSF/Cu has been found to functionally impair DNA repair pathways.[4] This dual action of inducing DNA damage while simultaneously inhibiting its repair makes cancer cells highly vulnerable and enhances the efficacy of DNA-damaging chemotherapeutic agents and radiation therapy.[2][4]
The Role of Copper
The anticancer efficacy of disulfiram is critically dependent on the presence of copper.[5][6] Cancer cells often have elevated levels of intracellular copper compared to normal cells.[6][13] Disulfiram acts as a copper ionophore, facilitating the transport of copper into cancer cells and leading to the formation of the cytotoxic DSF/Cu complex.[6][22] This selective accumulation of copper contributes to the preferential killing of cancer cells.[22]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of disulfiram on cancer cells.
Table 1: IC50 Values of Disulfiram in Various Cancer Cell Lines
| Cell Line | Cancer Type | Disulfiram Concentration (µM) | Copper Supplementation | Reference |
| MDA-MB-231 | Breast Cancer | Not Specified | With Copper | [13] |
| MCF10DCIS.com | Breast Cancer | Not Specified | With Copper | [13] |
| Melanoma Cell Lines | Melanoma | 0.05 - 0.5 | With Copper | [19] |
| Glioblastoma BTICs | Glioblastoma | Low Nanomolar | With Copper | [4] |
| Osteosarcoma Cell Lines | Osteosarcoma | Not Specified | With Copper | [21] |
Table 2: Effects of Disulfiram on Cellular Processes
| Cellular Process | Cancer Type | Effect | Magnitude of Effect | Reference |
| Apoptosis | Melanoma | Increased | 4-6 fold increase | [18] |
| Tumor Growth Inhibition | Breast Cancer (Xenograft) | Decreased | 74% inhibition | [13] |
| Proteasome Activity | Breast Cancer | Inhibited | Significant decrease | [13] |
| ROS Production | Melanoma | Increased | Transient 2-fold elevation of superoxide | [18] |
| Mitochondrial Membrane Polarization | Melanoma | Decreased | Time-dependent decrease | [18] |
Experimental Protocols
This section would typically contain detailed methodologies. Due to the nature of the source material, specific, detailed protocols are not available. The following are generalized descriptions of common experimental procedures used to study the effects of disulfiram.
Cell Viability and Proliferation Assays
Cell viability is commonly assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Cell Counting Kit-8 (CCK-8). Cancer cells are seeded in 96-well plates and treated with varying concentrations of disulfiram, with and without copper supplementation, for specified time periods. The absorbance is then measured to determine the percentage of viable cells relative to an untreated control.
Apoptosis Assays
Apoptosis is frequently quantified using flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. Caspase activation, a hallmark of apoptosis, can be measured using colorimetric or fluorometric assays that detect the activity of specific caspases (e.g., caspase-3, -8, -9).
Proteasome Activity Assays
The chymotrypsin-like activity of the proteasome can be measured using a fluorogenic substrate, such as Suc-LLVY-AMC. Cell lysates are incubated with the substrate, and the fluorescence of the cleaved product (AMC) is measured over time. A decrease in fluorescence in disulfiram-treated cells compared to controls indicates proteasome inhibition.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be detected using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Cells are loaded with the probe and then treated with disulfiram. The probe is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF), and the fluorescence intensity is measured by flow cytometry or a fluorescence microplate reader.
Signaling Pathway and Workflow Diagrams
Caption: Core mechanism of action of Disulfiram/Copper in cancer cells.
Caption: Generalized experimental workflow for studying Disulfiram's effects.
Conclusion
Disulfiram exhibits a robust and multi-pronged anticancer activity, particularly when combined with copper. Its ability to inhibit ALDH and the proteasome, generate ROS, modulate key signaling pathways, and induce apoptosis makes it a compelling candidate for cancer therapy. The wealth of preclinical data supports its further investigation in clinical trials, both as a monotherapy and in combination with existing anticancer agents, to fully realize its therapeutic potential. This guide provides a foundational understanding of its mechanisms to aid researchers and drug developers in this endeavor.
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